8-(4-Quinolin-8-ylsulfanylbutylsulfanyl)quinoline
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Overview
Description
8-(4-Quinolin-8-ylsulfanylbutylsulfanyl)quinoline is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with two quinoline moieties connected by a sulfanylbutylsulfanyl linker, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form quinoline structures . The sulfanylbutylsulfanyl linker is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 8-(4-Quinolin-8-ylsulfanylbutylsulfanyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline moieties to tetrahydroquinolines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or aryl halides under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
8-(4-Quinolin-8-ylsulfanylbutylsulfanyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 8-(4-quinolin-8-ylsulfanylbutylsulfanyl)quinoline involves its interaction with various molecular targets. The quinoline moieties can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can bind to specific enzymes, altering their activity and leading to therapeutic effects. The sulfanylbutylsulfanyl linker may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Quinolin-8-amines: These compounds are structurally related and have similar biological activities.
Quinoxalines: Another class of compounds with a similar core structure but different functional groups.
8-Hydroxyquinoline Derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness: 8-(4-Quinolin-8-ylsulfanylbutylsulfanyl)quinoline stands out due to its unique sulfanylbutylsulfanyl linker, which imparts distinct chemical and biological properties. This linker enhances the compound’s stability and binding affinity, making it a valuable candidate for various applications in research and industry .
Properties
CAS No. |
114625-84-2 |
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Molecular Formula |
C22H20N2S2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
8-(4-quinolin-8-ylsulfanylbutylsulfanyl)quinoline |
InChI |
InChI=1S/C22H20N2S2/c1(15-25-19-11-3-7-17-9-5-13-23-21(17)19)2-16-26-20-12-4-8-18-10-6-14-24-22(18)20/h3-14H,1-2,15-16H2 |
InChI Key |
FXCBXKUDPBBULK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SCCCCSC3=CC=CC4=C3N=CC=C4)N=CC=C2 |
Origin of Product |
United States |
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